molecular formula C9H15BrO2 B13494126 Tert-butyl 1-bromocyclobutanecarboxylate

Tert-butyl 1-bromocyclobutanecarboxylate

Cat. No.: B13494126
M. Wt: 235.12 g/mol
InChI Key: BRKPVWIIOFNEBA-UHFFFAOYSA-N
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Description

tert-butyl 1-bromocyclobutane-1-carboxylate: is an organic compound with the molecular formula C9H15BrO2. It is a brominated cyclobutane derivative with a tert-butyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl 1-bromocyclobutane-1-carboxylate can be synthesized through the bromination of cyclobutane derivatives followed by esterification. One common method involves the bromination of cyclobutane-1-carboxylic acid, followed by reaction with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods: Industrial production methods for tert-butyl 1-bromocyclobutane-1-carboxylate typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.

Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Uniqueness: tert-butyl 1-bromocyclobutane-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

tert-butyl 1-bromocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3

InChI Key

BRKPVWIIOFNEBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)Br

Origin of Product

United States

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